1,2-Dimethylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylhydrazine | |
|---|---|---|
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InChI |
InChI=1S/C2H8N2/c1-3-4-2/h3-4H,1-2H3 | |
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InChI Key |
DIIIISSCIXVANO-UHFFFAOYSA-N | |
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Canonical SMILES |
CNNC | |
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Molecular Formula |
C2H8N2, Array | |
| Record name | 1,2-DIMETHYLHYDRAZINE | |
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DSSTOX Substance ID |
DTXSID0041228 | |
| Record name | 1,2-Dimethylhydrazine | |
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Molecular Weight |
60.10 g/mol | |
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Physical Description |
1,2-dimethylhydrazine appears as a colorless liquid with an ammonia-like odor. Less dense than water. Contact irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make photographic chemicals., Colorless liquid with a fishy or ammonia-like odor; [NIOSH] Hygroscopic liquid; Fumes and gradually turns yellow in air; [Merck Index], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. | |
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| Record name | 1,2-Dimethylhydrazine | |
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Boiling Point |
177.8 °F at 760 mmHg (USCG, 1999), 81 °C @ 753 mm Hg, 81 °C | |
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Flash Point |
5 °F, Less than 23 °C (Closed cup) | |
| Record name | 1,2-Dimethylhydrazine | |
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Solubility |
Miscible with alcohol, ether, dimethylformamide, hydrocarbons, Miscible with water: 1X10+6 mg/l at 25 °C, Solubility in water, g/100ml at 25 °C: 100 | |
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Density |
0.8274 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8274 at 20 °C/4 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1 | |
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Vapor Density |
Relative vapor density (air = 1): 2.07 | |
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Vapor Pressure |
69.9 [mmHg], 69.9 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9 | |
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Color/Form |
CLEAR, COLORLESS LIQ | |
CAS No. |
540-73-8 | |
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Melting Point |
-9 °C | |
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Synthesis and Preparation Methodologies
Established Synthetic Routes for 1,2-Dimethylhydrazine
The preparation of this compound can be achieved through several established synthetic methodologies. An indirect pathway using a diacyl compound is often favored for the synthesis of symmetrical dimethylhydrazine. One of the most well-documented methods involves the use of dibenzoylhydrazine as a starting material. uzh.ch This process includes the methylation of dibenzoylhydrazine followed by hydrolysis to yield this compound, typically as its dihydrochloride (B599025) salt. uzh.chorgsyn.org
Another notable method is the methylation of diformylhydrazine, which also undergoes subsequent hydrolysis to produce the target compound. orgsyn.orgresearchgate.net Additionally, electrosynthesis from nitromethane (B149229) has been reported as a viable route for the preparation of this compound.
A summary of key synthetic precursors and methods is presented below:
| Starting Material | Reagents | Key Steps | Final Product Form |
| Dibenzoylhydrazine | Methylating agent, Hydrochloric acid | Methylation, Hydrolysis | This compound dihydrochloride |
| Diformylhydrazine | Methylating agent, Hydrochloric acid | Methylation, Hydrolysis | This compound |
| Nitromethane | - | Electrosynthesis | This compound |
These methods provide reliable pathways for obtaining this compound for research purposes. The choice of a specific route may depend on factors such as starting material availability, desired scale, and purity requirements.
Derivatization Strategies for Research Applications
The reactivity of this compound makes it a valuable building block in organic synthesis for the creation of more complex molecules, particularly heterocyclic compounds. researchgate.netontosight.ai These derivatization strategies are crucial for developing new compounds for various research applications, including pharmaceuticals. ontosight.aiontosight.ai
One significant application of this compound is in the synthesis of nitrogen-containing heterocycles. For instance, it reacts with N-ethoxycarbonylthioamides to form 1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazol-3-ones. researchgate.net It also undergoes addition reactions with stable iminopropadienones to produce pyrazolinones. acs.org Furthermore, its reaction with N,N'-dimethyldiaminoalkanes can yield larger heterocyclic systems such as diazepines, diazocines, and diazonines. acs.org
The compound's utility extends to its role as a precursor in the synthesis of various pharmaceutical compounds, including potential antiviral drugs and antidepressants. ontosight.ai The ability of this compound to introduce a nitrogen-nitrogen bond and two methyl groups into a molecular framework is a key aspect of its utility in medicinal chemistry research. ontosight.ai
In the context of biological research, this compound is well-known for its potent activity as a DNA methylating agent. nih.govwikipedia.org This property is exploited to induce colon tumors in laboratory animals, providing a crucial model for studying the mechanisms of carcinogenesis and for testing potential chemotherapeutic agents. nih.govnih.gov The metabolic activation of this compound to a reactive methyldiazonium ion is responsible for this biological activity. uzh.ch
A summary of derivatization reactions and their resulting applications is provided in the table below:
| Reactant | Resulting Compound Type | Research Application |
| N-ethoxycarbonylthioamides | Dihydro-1,2,4-triazol-3-ones | Synthesis of novel heterocycles |
| Iminopropadienones | Pyrazolinones | Synthesis of novel heterocycles |
| N,N'-dimethyldiaminoalkanes | Diazepines, Diazocines, Diazonines | Synthesis of macrocycles |
| Various precursors | Pharmaceutical compounds | Drug discovery (e.g., antivirals, antidepressants) |
| In vivo metabolic activation | DNA adducts | Carcinogenesis research models |
These derivatization strategies highlight the versatility of this compound as a starting material and reagent in both chemical synthesis and biomedical research.
Spectroscopic and Structural Characterization
Advanced Spectroscopic Techniques for Elucidation
Gas electron diffraction (GED) has been a pivotal technique in determining the molecular structure of 1,2-dimethylhydrazine in the gas phase. Early studies using this method successfully demonstrated that the molecule does not exist as a single, rigid structure but rather as a mixture of conformers. oup.com The primary finding from GED analysis was the identification of the inner-outer (IO) conformer as the major species present at room temperature. oup.comresearchgate.net This conformer is characterized by a C-N-N-C dihedral angle of approximately 90°. oup.comresearchgate.net
Further investigations, often combining GED data with theoretical calculations in a process known as molecular orbital constrained electron diffraction (MOCED), have refined this picture. researchgate.netresearchgate.net This hybrid approach confirmed the prevalence of the inner-outer conformer and suggested the presence of at least one other conformer. researchgate.net The analysis of diffraction data allowed for the determination of key bond distances and angles for the dominant conformer. oup.com
Microwave spectroscopy has provided crucial, high-resolution data that complements the findings from gas electron diffraction. This technique is particularly sensitive to the rotational constants and dipole moments of molecules, allowing for the unambiguous identification of different conformers present in a sample.
For this compound, microwave spectra revealed transitions belonging to two distinct conformational isomers. researchgate.netresearchgate.netacs.org By analyzing these spectra, researchers were able to assign specific sets of rotational constants to the inner-outer (IO) and the outer-outer (OO) conformers. researchgate.netresearchgate.net The Stark effect measurements within these spectroscopic studies also enabled the determination of the electric dipole moments for each identified conformer. The dipole moment for the inner-outer conformer was measured to be 1.66 D, while the outer-outer conformer has a dipole moment of 1.74 D. acs.org The combination of data from both microwave spectroscopy and gas electron diffraction in a joint analysis was essential for a precise and reliable determination of the molecular structures and their relative abundances. researchgate.netacs.org
Conformational Analysis and Molecular Structure
The rotation around the N-N single bond in this compound gives rise to several possible conformers, including the inner-outer (also described as gauche), outer-outer (trans or anti), and inner-inner forms. acs.org The stability and structural parameters of these isomers have been explored through both theoretical and experimental means.
Ab initio molecular orbital calculations have been instrumental in predicting the structural features and relative energies of this compound's conformers. researchgate.netanu.edu.au These theoretical studies confirm that the N-N bond length is highly dependent on the C-N-N-C torsional angle. acs.org
Complete force relaxation calculations at the 4-31G level predicted the existence of three stable gauche forms. researchgate.net The calculations affirmed that the inner-outer conformer, with a calculated CNNC torsional angle of about 90°, is the most stable conformation. researchgate.net The theoretical analysis also suggested the possible existence of the inner-inner (calculated CNNC angle of 50°) and outer-outer (calculated CNNC angle of 140°) forms. researchgate.net These computational studies highlight the power of combining theoretical predictions with experimental data to resolve complex conformational questions. researchgate.net
The definitive experimental characterization of this compound's conformational isomers was achieved through a powerful joint analysis of gas electron diffraction and microwave spectroscopy data. researchgate.netresearchgate.net This combined approach established the existence of two primary conformers in the gas phase at room temperature: the inner-outer (IO) and the outer-outer (OO). researchgate.netresearchgate.net
The analysis yielded precise values for the C-N-N-C dihedral angles, which define the conformation. The major IO conformer was found to have a dihedral angle of 88.4 ± 0.7°, while the minor OO conformer has an angle of 164.2 ± 14°. researchgate.netresearchgate.net Furthermore, this experimental approach allowed for the quantification of their relative populations. At room temperature, the mixture consists of 62 ± 8% of the more stable inner-outer conformer and 38 ± 8% of the outer-outer conformer. researchgate.netresearchgate.net The inner-inner conformer, while predicted by some theoretical models, was not observed experimentally in these studies. acs.org
Data Tables
Table 1: Experimental Conformational Data for this compound
| Conformer | C-N-N-C Dihedral Angle (°) | Abundance at Room Temp. (%) |
|---|---|---|
| Inner-Outer (IO) | 88.4 ± 0.7 researchgate.netresearchgate.net | 62 ± 8 researchgate.netresearchgate.net |
| Outer-Outer (OO) | 164.2 ± 14 researchgate.netresearchgate.net | 38 ± 8 researchgate.netresearchgate.net |
Table 2: Spectroscopic Properties of this compound Conformers
| Conformer | Dipole Moment (D) |
|---|---|
| Inner-Outer (IO) | 1.66 ± 0.05 acs.org |
| Outer-Outer (OO) | 1.74 ± 0.05 acs.org |
Chemical Reactivity and Mechanistic Studies
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of 1,2-dimethylhydrazine at an electrode surface provides a controlled method to investigate its electron transfer properties and the subsequent chemical reactions of the generated intermediates.
The initial two-electron oxidation of this compound is followed by a series of chemical reactions that generate various intermediate species. utexas.edu Chronopotentiometric studies suggest that the initial oxidation is followed by a chemical reaction leading to the formation of formaldehyde (B43269) and methylhydrazine. utexas.edu The absence of a reversal wave in these studies indicates that the subsequent chemical reaction is very rapid. utexas.edu The over-all oxidation of this compound in these electrochemical experiments involves a six-electron change, pointing to a multi-step reaction mechanism. utexas.edu The proposed mechanism involves the initial two-electron oxidation to form an unstable intermediate, which then undergoes further chemical and electrochemical reactions. utexas.edu
Reaction Kinetics and Mechanisms
The oxidation of this compound is not limited to electrochemical methods; it readily reacts with various chemical species, participates in radical-mediated pathways, and interacts with metal ions, all of which have been the subject of kinetic and mechanistic studies.
This compound undergoes oxidation with various chemical agents. For example, its oxidation by iodate (B108269) has been studied, and a mechanism was proposed to account for the stoichiometry of the reaction. utexas.edu The metabolism of this compound in isolated perfused rat liver has been investigated, revealing a sequence of oxidation steps. nih.gov The half-lives for the metabolic conversion of DMH to azomethane (B1219989), azoxymethane (B1215336), and methylazoxymethanol (B1197960) were estimated to be 21.8 minutes, 1.5 minutes, and 41.5 minutes, respectively. nih.gov
The oxidation of substituted hydrazines can also be initiated by superoxide (B77818) ion. acs.org Furthermore, the reaction of this compound with ozone has been noted as a significant degradation pathway in the atmosphere. cdc.gov
The following table summarizes the reaction half-lives for the metabolic oxidation of this compound:
| Metabolic Step | Half-life (t₁/₂) |
| DMH → Azomethane | 21.8 min |
| Azomethane → Azoxymethane | 1.5 min |
| Azoxymethane → Methylazoxymethanol | 41.5 min |
| Methylazoxymethanol → Further products | 611 min |
| Data from a study on isolated perfused rat liver. nih.gov |
The oxidation of this compound can proceed through radical-mediated pathways, generating highly reactive radical species. In the presence of metal ions, which act as catalysts, this compound is rapidly dehydrogenated to azomethane. nih.gov The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is estimated to have a rate constant of 1.3 x 10⁻¹⁰ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about 3 hours. nih.gov
The rate constants for the reactions of hydrazine (B178648) fuels with O(³P) atoms have been determined, with the trend showing that the rate constant increases with the number of hydrogen atoms in the hydrazine molecule. dtic.mil The stabilizing effect of adjacent methyl groups on the radical intermediates formed upon hydrogen atom removal may play a role in this trend. dtic.mil
This compound and its derivatives can form coordination complexes with various transition metals. researchgate.netliverpool.ac.uk The synthesis and coordination chemistry of bis(dichlorophosphino)dimethylhydrazine have been explored, demonstrating its ability to act as a ligand. acs.org These phosphine-functionalized dimethylhydrazine derivatives can form complexes with metals like palladium and tungsten. researchgate.net
The interaction of methylhydrazines with metal ions can also induce DNA damage. nih.gov For instance, this compound in the presence of manganese(III) has been shown to cause DNA cleavage. nih.gov In the presence of copper(II), methylhydrazines can also mediate DNA damage. nih.gov Furthermore, the catalytic oxidation of hydrazines by metal ions is a known phenomenon, with trace amounts of heavy metal ions catalyzing the dehydrogenation of this compound to azomethane. nih.gov Bimetallic catalysts, such as Cu-Zn supported on chitosan-silica, have shown high efficiency in the catalytic wet peroxide oxidation of 1,1-dimethylhydrazine (B165182). researchgate.net
Chemical Degradation Pathways in Solution
The chemical degradation of this compound (DMH) in solution is a complex process influenced by various factors, including the presence of oxidizing agents, pH, and catalysts. The degradation proceeds through several pathways, primarily involving oxidation and hydrolysis, leading to the formation of a range of intermediates and final products.
Oxidative Degradation
Oxidation is a primary mechanism for the degradation of this compound in aqueous environments. cdc.gov This process can be initiated by chemical oxidants, electrochemical means, or enzymatic action in biological systems.
The initial step in the oxidation of this compound often involves its conversion to azomethane. uzh.ch This can be achieved with chemical oxidants like mercuric oxide, which results in a high yield of azomethane. cdnsciencepub.com Cupric chloride has also been used as an oxidizing agent, although it is less efficient.
Further oxidation of azomethane leads to the formation of azoxymethane. uzh.ch This intermediate is then subject to C-oxidation to yield methylazoxymethanol. uzh.chnih.gov Methylazoxymethanol is a key metabolite that is unstable in aqueous solution and decomposes to form highly reactive species, such as the methyldiazonium ion. uzh.chnih.gov This ion is a potent alkylating agent. uzh.ch The metabolic degradation pathway can also produce methyl radicals, which may dimerize to form ethane. uzh.ch In vitro studies have shown that methylazoxymethanol can decompose in aqueous solution to form formaldehyde, nitrogen, and methanol. uzh.ch
Ozonation of this compound in various organic solvents results in a distinct set of degradation products. acs.org These include hydrogen trioxide (HOOOH), 1,2-dimethyldiazene, 1,2-dimethyldiazene-N-oxide, and hydrogen peroxide, as well as formic acid and nitromethane (B149229). acs.org The proposed mechanism for this reaction involves the abstraction of a hydrogen atom from the nitrogen by ozone, forming a radical pair. acs.org
The table below summarizes the products formed from the oxidative degradation of this compound under different conditions.
| Oxidizing Agent/Method | Intermediates | Final Products | Reference(s) |
| Metabolic/Enzymatic | Azomethane, Azoxymethane, Methylazoxymethanol, Methyldiazonium ion, Methyl radicals | Carbon dioxide, Ethane, Formaldehyde, Nitrogen, Methanol | uzh.ch |
| Mercuric Oxide (HgO) | - | Azomethane (74% yield) | cdnsciencepub.com |
| Cupric Chloride (CuCl₂) | - | Azomethane (25% yield) | |
| Ozone (O₃) | 1,2-Dimethyldiazene, 1,2-Dimethyldiazene-N-oxide, Radical pair (RNNHR• •OOOH) | Hydrogen trioxide, Hydrogen peroxide, Formic acid, Nitromethane | acs.org |
| Electrooxidation | - | Formaldehyde, Methylhydrazine | utexas.edu |
Hydrolytic Degradation
The stability of this compound in aqueous solutions is significantly dependent on the pH. Hydrolysis represents another key degradation pathway.
Acidic Conditions: In acidic solutions, this compound is proposed to undergo protonation and subsequent cleavage. This reaction leads to the formation of methylhydrazine and formaldehyde.
Basic Conditions: Under basic or alkaline conditions, the degradation is reported to be rapid. The proposed mechanism involves an attack by hydroxide (B78521) ions, resulting in the formation of dimethylamine (B145610) and nitrogen gas.
The degradation rate in aqueous systems is influenced not only by pH but also by factors such as the presence of metal ions and organic matter. cdc.gov
The following table outlines the degradation products of this compound via hydrolysis.
| Condition | Proposed Mechanism | Degradation Products | Reference(s) |
| Acidic pH | Protonation and cleavage | Methylhydrazine, Formaldehyde | |
| Basic pH | Hydroxide attack | Dimethylamine, Nitrogen gas |
Electrochemical Degradation
Studies on the electrooxidation of this compound at a platinum electrode have provided further insight into its degradation mechanism. The process begins with an initial two-electron oxidation. utexas.edu This is followed by a chemical reaction in the solution that produces formaldehyde and methylhydrazine. utexas.edu Coulometric analysis indicates that the complete oxidation of this compound in this system is a six-electron process. utexas.edu
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of 1,2-dimethylhydrazine. These first-principles calculations, which solve approximations of the Schrödinger equation, provide detailed information about molecular geometry, orbital energies, and charge distribution, without the need for empirical parameters. ornl.gov Methods like ab initio and density functional theory (DFT) are commonly employed to model the molecule's electronic properties. ornl.govmiamioh.edupolimi.it
Studies have utilized various levels of theory to investigate the geometrical and electronic structure of this compound. miamioh.eduresearchgate.net For instance, ab initio calculations have been performed to determine the optimized geometry of the molecule. miamioh.edu The choice of method, such as the semiempirical AM1 or the ab initio B3LYP/6-31G**, can influence the calculated electronic descriptors. polimi.it These descriptors, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting the molecule's reactivity. polimi.it
The conformation of this compound has also been a subject of theoretical investigation, often in conjunction with experimental techniques like gas electron diffraction and microwave spectroscopy. acs.org These combined approaches provide a comprehensive picture of the molecule's three-dimensional structure and the rotational barriers around the N-N bond.
Below is a table summarizing key electronic structure parameters for this compound that can be obtained from quantum chemical calculations.
| Electronic Property | Description | Typical Theoretical Method |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing bond lengths and angles. | Ab initio, DFT (e.g., B3LYP/6-31G**) |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. | Ab initio, DFT |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | Ab initio, DFT |
| Dipole Moment | A measure of the overall polarity of the molecule. | Ab initio, DFT |
| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Mulliken population analysis, Natural Bond Orbital (NBO) analysis |
Molecular Dynamics Simulations of Reactivity
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their chemical reactions. nih.govucl.ac.uk By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, providing insights into reaction dynamics and mechanisms. ucl.ac.uk
For a reactive molecule like this compound, MD simulations can be employed to explore its decomposition pathways and interactions with other chemical species. mdpi.com Reactive force fields (RFFs), such as ReaxFF, are specifically designed to handle the formation and breaking of chemical bonds during a simulation, making them suitable for studying the complex chemistry of hydrazine-based fuels. nih.govucl.ac.uk These simulations can reveal detailed information about reaction intermediates, transition states, and product formation. ucl.ac.uk
Large-scale molecular dynamics simulations can be particularly useful for investigating the physicochemical reactions of this compound at the molecular level. mdpi.com By simulating the system under various conditions of temperature and pressure, researchers can obtain reaction rates and identify the primary reaction pathways, contributing to the development of comprehensive reaction networks. mdpi.com
The table below outlines the types of information that can be extracted from molecular dynamics simulations of this compound reactivity.
| Simulation Output | Description | Relevance to Reactivity |
| Atomic Trajectories | The path of each atom in the system over time. | Visualizes molecular motion leading to reaction. |
| Potential Energy Surface | The energy of the system as a function of atomic coordinates. | Identifies stable molecules, intermediates, and transition states. |
| Reaction Rates | The speed at which reactants are converted into products. | Quantifies the kinetics of decomposition and other reactions. |
| Reaction Mechanisms | The step-by-step sequence of elementary reactions. | Elucidates the detailed pathway from reactants to products. |
Theoretical Prediction of Reaction Pathways and Energy Barriers
Theoretical methods play a crucial role in predicting the reaction pathways and associated energy barriers for the decomposition and oxidation of this compound. mdpi.comresearchgate.net Techniques such as density functional theory (DFT) and high-level ab initio methods (e.g., G2M, CBS-QB3) are used to calculate the potential energy surface for various reactions. researchgate.netfrontiersin.org These calculations help to identify the most likely reaction channels by determining the transition state structures and their corresponding activation energies.
For instance, theoretical studies have investigated the thermal decomposition of related hydrazine (B178648) compounds, providing insights into the initial bond-breaking events. mdpi.com The unimolecular decomposition of this compound can proceed through different pathways, such as N-N or C-N bond scission. Quantum chemical calculations can predict the energy barriers for these competing pathways, thereby identifying the most favorable decomposition route under different conditions.
Furthermore, theoretical models have been developed to understand the hypergolic ignition of hydrazine derivatives with oxidizers like nitrogen tetroxide (N₂O₄). researchgate.net These studies calculate the energy barriers for the reactions between the fuel and the oxidizer, shedding light on the mechanism of spontaneous ignition. researchgate.net The reaction between this compound and radical species, such as hydroxyl radicals (•OH), has also been a subject of theoretical investigation to understand its degradation pathways. researchgate.net
The following table presents examples of reaction pathways and the type of energetic information that can be obtained through theoretical predictions for this compound.
| Reaction Type | Example Pathway | Calculated Energetic Parameter | Significance |
| Unimolecular Decomposition | CH₃NHNHCH₃ → CH₃NH• + •NHCH₃ | N-N Bond Dissociation Energy | Determines the initial step in thermal decomposition. |
| Hydrogen Abstraction | CH₃NHNHCH₃ + •OH → CH₃N•NHCH₃ + H₂O | Activation Energy Barrier | Key reaction in atmospheric and combustion chemistry. |
| Oxidation | Reaction with N₂O₄ isomers | Reaction Energy Barriers | Elucidates the mechanism of hypergolic ignition. researchgate.net |
| Isomerization | Conformational changes | Rotational Energy Barriers | Influences the reactivity of different conformers. |
Biological and Molecular Interaction Mechanisms
Molecular Mechanisms of Cellular Interaction
The carcinogenic activity of 1,2-dimethylhydrazine (DMH) is initiated through its metabolic activation into highly reactive electrophilic intermediates. These metabolites are capable of interacting with cellular macromolecules, leading to genetic and epigenetic alterations that drive the process of tumorigenesis.
This compound is not directly reactive with cellular components. It requires metabolic activation, primarily in the liver, to exert its genotoxic effects. This process involves a series of enzymatic reactions that convert DMH into its ultimate carcinogenic form. The initial step is the oxidation of DMH to azomethane (B1219989), which is then hydroxylated to form methylazoxymethanol (B1197960) (MAM). MAM can be transported through the bloodstream to various tissues, including the colon. nih.gov
Upon reaching target cells, MAM undergoes further decomposition to yield a highly reactive methyldiazonium ion. This electrophilic species is the key agent responsible for the alkylation of DNA. nih.govresearchgate.net The process involves the covalent attachment of a methyl group (-CH3) to nucleophilic sites on the DNA molecule. mdpi.com The nature of the diet and the activity of metabolic enzymes can modulate the rate of DMH activation and its subsequent binding to DNA in target organs. nih.gov
The interaction of the methyldiazonium ion with DNA results in the formation of various DNA adducts, which are segments of DNA bound to the chemical carcinogen. wikipedia.org These adducts represent the initial lesions of DNA damage. The most commonly identified adducts following exposure to DMH are methylated purine (B94841) bases.
Key DNA adducts formed by this compound include:
O⁶-methylguanine (O⁶-MeG): This is considered a highly mutagenic lesion. Its formation is strongly associated with the G:C to A:T transition mutations often found in oncogenes like KRAS during colorectal carcinogenesis. nih.gov The persistence of O⁶-MeG in DNA is a critical factor in the initiation of cancer. oup.comnih.gov
N⁷-methylguanine (N⁷-MeG): This is typically the most abundant adduct formed. oup.com
N³-methyladenine (N³-mA): This is another significant adduct formed, although generally in smaller quantities than N⁷-methylguanine. nih.gov
Research on cultured human colon explants exposed to DMH revealed the relative abundance of these adducts. nih.gov The pattern of DNA alkylation has also been studied extensively in rodent models, showing varying concentrations of adducts in different cell types within the liver, such as hepatocytes and sinusoidal endothelial cells. oup.com
| DNA Adduct | Percentage of Total Alkylated Bases |
|---|---|
| N⁷-methylguanine | 46% |
| O⁶-methylguanine | 23% |
| N³-methyladenine | 9% |
The reactive metabolites of this compound are not exclusively reactive towards DNA. They can also interact with other cellular nucleophiles, including RNA and proteins. Studies have shown that the metabolites of DMH can cause amino acid modifications in nuclear proteins. nih.gov Alkylation of chromosomal proteins, including non-histone proteins, has been observed, which can alter their structure and function. nih.gov Such modifications can potentially disrupt critical cellular processes, including gene transcription, protein synthesis, and the regulation of chromatin structure, further contributing to the compound's carcinogenic effects.
Intracellular Signaling Pathway Modulation
This compound induces tumorigenesis not only by causing direct DNA damage but also by aberrantly altering key intracellular signaling pathways that regulate cell growth, proliferation, and survival.
PI3K/Akt Pathway: The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Numerous studies have demonstrated that DMH exposure leads to the upregulation and activation of this pathway. mdpi.comnih.gov Activation of Akt, a key protein in this cascade, promotes cell survival by inhibiting apoptosis and enhances the expression of oncogenes. nih.gov Research in rodent models has shown that DMH-induced colon cancer is associated with the activation of Ras and PI3K and its downstream effector Akt. nih.govresearchgate.net The inhibition of this pathway has been shown to mitigate the carcinogenic effects of DMH, highlighting its importance in DMH-mediated tumorigenesis. nih.govnih.govresearchgate.net
Wnt Pathway: The Wnt signaling pathway is fundamental to development and tissue homeostasis, and its deregulation is a hallmark of many cancers, particularly colorectal cancer. nih.gov DMH has been shown to significantly modulate this pathway. researchgate.netmdpi.com Studies in DMH-induced rat colon carcinogenesis models revealed an upregulation of key Wnt-target genes, including Wnt5a, the receptor frizzled (FRZ)-8, β-catenin, and the transcription factor Tcf4/Lef1. nih.gov Concurrently, genes for negative regulators of the pathway, such as adenomatous polyposis coli (APC) and axin1, were found to be downregulated. nih.gov This leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation.
| Pathway | Protein/Gene | Effect of DMH Exposure |
|---|---|---|
| PI3K/Akt | PI3K | Activation/Upregulation |
| Akt | Activation/Upregulation | |
| Wnt | Wnt5a | Upregulation |
| β-catenin | Upregulation/Stabilization | |
| Tcf4/Lef1 | Upregulation | |
| APC | Downregulation | |
| Axin1 | Downregulation |
A critical downstream target of both the PI3K/Akt and Wnt signaling pathways is Cyclin D1, a key regulator of the cell cycle. Cyclin D1 promotes the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thereby driving cell proliferation. youtube.commdpi.com
In the context of this compound-induced carcinogenesis, the expression of Cyclin D1 is significantly upregulated. nih.govnih.gov This overexpression is a direct consequence of the aberrant activation of the Wnt and PI3K/Akt pathways. nih.govnih.gov Quantitative analysis in rat models has shown that the mRNA level of Cyclin D1 was significantly increased in adenocarcinomas induced by DMH compared to normal colonic mucosa. kribb.re.kr Immunohistochemical staining has confirmed the increased presence of Cyclin D1 protein in the nuclei of neoplastic cells in both adenomas and adenocarcinomas, correlating with increased cell proliferation. kribb.re.kr
Induction of Oxidative Stress and Reactive Oxygen Species Generation
The metabolism of this compound (DMH) is intrinsically linked to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can inflict damage upon cellular components, including DNA, lipids, and proteins. nih.govoup.combohrium.com This induction of oxidative stress is considered a significant factor in the cascade of events leading to the initiation and progression of carcinogenesis, particularly in the colon. nih.govoup.combohrium.commdpi.com The metabolic activation of DMH, a procarcinogen, culminates in the formation of the ultimate carcinogen, a methyldiazonium ion, a process that concurrently generates ROS. nih.govoup.combohrium.comresearchgate.net
The excessive production of ROS disrupts the delicate balance between pro-oxidant and antioxidant systems within the cell, a state known as oxidative stress. mdpi.com This imbalance leads to widespread cellular damage. The body possesses a sophisticated endogenous antioxidant defense system to counteract the damaging effects of ROS. This system includes enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR), as well as non-enzymatic antioxidants like reduced glutathione (GSH). waocp.orgnih.gov However, exposure to DMH has been shown to overwhelm these protective mechanisms. waocp.orgnih.gov
Research has consistently demonstrated that administration of DMH to animal models leads to a significant depletion of these crucial antioxidant enzymes in various tissues, particularly the colon and liver. waocp.orgnih.govnih.gov This reduction in antioxidant capacity leaves the cells vulnerable to the damaging effects of ROS. The consequences of this unchecked oxidative stress are manifold, leading to lipid peroxidation and oxidative DNA damage. nih.govnih.gov Lipid peroxidation, the oxidative degradation of lipids, can compromise cell membrane integrity and lead to the formation of mutagenic byproducts like malondialdehyde (MDA). mdpi.comresearchgate.net Furthermore, ROS can directly attack DNA, resulting in modifications such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage that can lead to mutations if not repaired. nih.govnih.gov
Impact of this compound on Antioxidant Enzyme Activities
Studies in Wistar rats have elucidated the significant impact of DMH on the primary enzymatic defenses against oxidative stress. The administration of DMH has been shown to cause a marked decrease in the activities of key antioxidant enzymes.
| Enzyme | Tissue | Observation |
| Superoxide Dismutase (SOD) | Colon | Significant decrease in activity following DMH treatment. waocp.orgnih.gov |
| Catalase (CAT) | Colon | Significant decrease in activity following DMH treatment. waocp.orgnih.gov |
| Glutathione Peroxidase (GPx) | Colon | A notable reduction in GPx activity has been observed in DMH-treated rats. |
| Glutathione Reductase (GR) | Colon | DMH administration leads to a decrease in GR activity. |
| Reduced Glutathione (GSH) | Colon | Levels of this non-enzymatic antioxidant are significantly depleted. waocp.org |
This table is interactive. Users can sort and filter the data.
This compound-Induced Lipid Peroxidation
The overproduction of ROS following DMH exposure leads to increased lipid peroxidation, a key indicator of oxidative damage to cellular membranes.
| Marker | Tissue | Observation |
| Thiobarbituric Acid Reactive Substances (TBARS) | Colon | A significant increase in TBARS levels, indicating enhanced lipid peroxidation. nih.gov |
| Malondialdehyde (MDA) | Colon | Elevated levels of MDA are consistently observed in DMH-treated animals. researchgate.net |
| Conjugated Dienes | Colon | Increased levels of conjugated dienes are another indicator of DMH-induced lipid peroxidation. researchgate.net |
| Lipid Hydroperoxides | Circulation | DMH administration leads to a corresponding increase in lipid hydroperoxides. nih.gov |
This table is interactive. Users can sort and filter the data.
Oxidative DNA Damage Induced by this compound
The genotoxicity of DMH is partly mediated by the oxidative damage inflicted upon DNA by ROS.
| Marker | Tissue | Observation |
| 8-hydroxydeoxyguanosine (8-OHdG) | Colonic Mucosa and Liver | A significant increase in the levels of this oxidative DNA adduct is observed following DMH injection. nih.gov |
| Comet Assay Parameters (Tail length, tail moment, % DNA in tail) | Leukocytes | DMH treatment results in a significant increase in these parameters, indicating DNA damage. nih.gov |
This table is interactive. Users can sort and filter the data.
Metabolic Pathways and Enzymatic Biotransformation
Phase I Metabolic Transformations
Phase I metabolism of 1,2-dimethylhydrazine involves several key oxidative and demethylation reactions that ultimately lead to the formation of highly reactive electrophilic species.
A notable metabolic pathway for this compound is N-demethylation, which results in the formation of monomethylhydrazine and formaldehyde (B43269) nih.gov. This reaction can be catalyzed by the mitochondrial enzyme monoamine oxidase nih.gov. Additionally, microsomal cytochrome P450 enzymes are also likely involved in this N-demethylation process nih.gov. Another distinct, NADPH-independent pathway for N-demethylation has been identified in the soluble fractions of colonic mucosal homogenates, which is stimulated by fatty acids nih.gov. However, this compound was not found to be a substrate for this particular fatty acid-stimulated pathway, which actively metabolizes the asymmetrical isomer, 1,1-dimethylhydrazine (B165182) nih.gov.
The primary and most well-documented metabolic activation pathway of this compound begins with its oxidation. The initial step involves the conversion of DMH to azomethane (B1219989). Subsequently, azomethane is further oxidized to form azoxymethane (B1215336) (AOM). This hydroxylation is a critical activation step and occurs predominantly in the liver.
Following the formation of azoxymethane, a further hydroxylation reaction, primarily mediated by cytochrome P450 enzymes in the liver, converts AOM into methylazoxymethanol (B1197960) (MAM) researchgate.net. MAM is considered a proximate carcinogen. After its formation in the liver, MAM can be transported to the colon and other tissues through the bloodstream. In the liver, MAM can also undergo conjugation with glucuronic acid, forming MAM-glucuronide. This conjugate is then excreted in the bile and can reach the colon, where bacterial β-glucuronidase can hydrolyze it back to the active MAM.
The ultimate carcinogenic metabolite is believed to be the methyldiazonium ion. Methylazoxymethanol is unstable and can decompose, either spontaneously or through enzymatic action, to yield formaldehyde and the highly reactive methyldiazonium ion. This decomposition can follow a pathway involving the protonation of the azoxy oxygen atom, leading to a transition state that breaks down to the methyldiazonium ion nih.gov. This electrophilic ion is a potent methylating agent that can readily react with nucleophilic sites on cellular macromolecules, including DNA.
In addition to the formation of the methyldiazonium ion, methyl radical intermediates may also be generated during the metabolism of this compound nih.gov. The formation of these radicals can be catalyzed by hemoglobin, peroxidases, and cytochrome P450 nih.gov. The oxidation of DMH can lead to the formation of a diazenium (B1233697) ion or a diazene, which can then fragment to produce methyl radicals elsevierpure.com. These radical species are also highly reactive and can contribute to the toxic and carcinogenic effects of this compound nih.govelsevierpure.com.
Table 1: Key Metabolites in the Biotransformation of this compound
| Precursor Compound | Metabolic Product | Key Transformation |
|---|---|---|
| This compound | Monomethylhydrazine | N-Demethylation |
| This compound | Azomethane | Oxidation |
| Azomethane | Azoxymethane | Oxidation |
| Azoxymethane | Methylazoxymethanol (MAM) | Hydroxylation |
| Methylazoxymethanol | Methyldiazonium Ion | Decomposition |
| This compound | Methyl Radical | Oxidative Fragmentation |
Enzymatic Systems Involved in Metabolism
The biotransformation of this compound is heavily dependent on the activity of specific enzyme systems, with cytochrome P450 playing a central role.
The cytochrome P450 (CYP) superfamily of enzymes is integral to the metabolic activation of this compound. These enzymes are primarily responsible for the oxidative steps that convert the parent compound into its more reactive metabolites. The hydroxylation of azoxymethane to form methylazoxymethanol is a critical step catalyzed by CYP enzymes, likely occurring predominantly in the liver. While the specific CYP isoforms involved in human metabolism of DMH are not fully elucidated, studies have demonstrated the presence of a functional P450-dependent drug metabolism system in the colon that is capable of metabolizing this compound.
Table 2: Enzymatic Systems in this compound Metabolism
| Enzyme/System | Role in Metabolism |
|---|---|
| Cytochrome P450 | Oxidation of azomethane to azoxymethane; Hydroxylation of azoxymethane to methylazoxymethanol; Potential role in N-demethylation and methyl radical formation. |
| Monoamine Oxidase | Catalyzes the N-demethylation of this compound to monomethylhydrazine and formaldehyde. |
| Peroxidases | May be involved in the generation of methyl radical intermediates. |
| Bacterial β-glucuronidase | Hydrolysis of methylazoxymethanol-glucuronide in the colon to release active methylazoxymethanol. |
Contribution of Monoamine Oxidase
A notable pathway in the metabolism of this compound involves N-demethylation, which yields monomethylhydrazine and formaldehyde. This reaction is catalyzed by the mitochondrial enzyme monoamine oxidase (MAO). nih.govnih.gov Research has demonstrated that purified rat liver mitochondrial monoamine oxidase can convert this compound and its related compound, procarbazine (B1678244), to their respective azo derivatives. nih.gov This NADPH-independent hydrazine (B178648) oxidase activity is localized in the mitochondria and is distinct from the microsomal cytochrome P-450 system. nih.gov While procarbazine acts as a competitive substrate for MAO, it does not inactivate the enzyme in the same way other hydrazines do, likely because its oxidation product is a stable azo derivative. nih.gov
Xenobiotic-Metabolizing Enzymes
Xenobiotic-metabolizing enzymes, particularly the microsomal cytochrome P450 (CYP) system, play a crucial role in the primary metabolic activation of DMH. nih.govnih.gov This enzyme system is responsible for the initial oxidation of DMH to azomethane and the subsequent conversion to azoxymethane (AOM). nih.gov The metabolism of DMH and the formation of its DNA-reactive products are processed through several N-oxidation and hydroxylation stages catalyzed by these enzymes. nih.gov The final critical step in this hepatic pathway is the CYP-dependent hydroxylation of AOM to produce the highly reactive metabolite, methylazoxymethanol (MAM). nih.gov Human colon microsomes have also been shown to catalyze the metabolism of this compound, and this activity is significantly inhibited by inhibitors of the cytochrome P450-dependent mixed-function oxidase system. nih.gov
Table 1: Metabolic Transformation of this compound in Isolated Perfused Rat Liver
| Compound | Percentage of Dose in Medium (after 1 hr) | Estimated Half-Life (t½) of Metabolic Step |
| This compound (DMH) | 16% | 21.8 min (DMH → AM) |
| Azomethane (AM) | 3% | 1.5 min (AM → AOM) |
| Azoxymethane (AOM) | 42% | 41.5 min (AOM → MAM) |
| Methylazoxymethanol (MAM) | 30% | 611 min (MAM → further products) |
| Data sourced from a study on isolated perfused rat liver, which quantitatively measured the metabolites by high-pressure liquid chromatography (HPLC) and liquid scintillation counting. nih.gov |
Role of Intestinal Bacterial Enzymes (e.g., β-glucosidase, β-glucuronidase, β-galactosidase, mucinase, nitroreductase, faecal sulfatase)
Following its formation in the liver, methylazoxymethanol (MAM) can be conjugated with glucuronic acid. nih.gov These MAM-glucuronide conjugates are transported to the colon via the bile. nih.gov Within the colonic lumen, intestinal microflora play a decisive role in the final activation step. Bacterial enzymes, particularly β-glucuronidase, hydrolyze the glucuronide conjugate, releasing the free, highly reactive MAM. nih.govresearchgate.net
The activity of several fecal bacterial enzymes has been shown to be significantly higher in animals treated with DMH. These enzymes include β-glucuronidase, β-glucosidase, β-galactosidase, nitroreductase, and sulfatase, indicating their involvement in the metabolic processes within the colon. researchgate.net The release of the ultimate carcinogen directly within the target organ (the colon) is a critical factor in the organ-specific toxicity of this compound. nih.gov
Table 2: Key Enzymes in this compound Biotransformation
| Enzyme Class | Specific Enzyme(s) | Location | Metabolic Step |
| Oxidoreductases | Monoamine Oxidase (MAO) | Mitochondria (Liver) | N-demethylation of DMH to monomethylhydrazine. nih.govnih.gov |
| Oxidoreductases | Cytochrome P450 System | Microsomes (Liver, Colon) | Oxidation of DMH to Azomethane (AM) and Azoxymethane (AOM); Hydroxylation of AOM to Methylazoxymethanol (MAM). nih.govnih.govnih.gov |
| Hydrolases | β-glucuronidase | Intestinal Bacteria | Hydrolysis of MAM-glucuronide to release free MAM in the colon. nih.govresearchgate.net |
| Hydrolases | β-glucosidase, β-galactosidase, Sulfatase | Intestinal Bacteria | Implicated in DMH metabolism in the colon. researchgate.net |
| Oxidoreductases | Nitroreductase | Intestinal Bacteria | Implicated in DMH metabolism in the colon. researchgate.net |
Metabolite Excretion and Elimination Pathways
The elimination of this compound and its metabolites occurs through several routes, including bile, urine, feces, and exhaled air. nih.govyoutube.com Following hepatic metabolism, a significant portion of metabolites, particularly the glucuronide conjugate of methylazoxymethanol, is excreted into the bile and transported to the intestine. nih.govnih.gov
A study using radiolabeled DMH in a perfused rat liver model provided quantitative data on excretion pathways over one hour. The findings showed that:
Biliary Excretion: 0.6% of the total radioactivity was excreted via the bile. nih.gov
Respiratory Excretion: 9.9% was eliminated as volatile metabolites (predominantly azomethane) and 0.7% as CO2 in the expired air. nih.gov
Hepatic Storage: 12.3% of the radioactivity remained stored in the liver tissue. nih.gov
Urinary excretion is another pathway for elimination, and its efficiency can be enhanced by therapeutic interventions such as forced diuresis and acidification of the urine. nih.gov Metabolites that are not absorbed in the gastrointestinal tract or are delivered there via the bile can be eliminated in the feces. youtube.com
Genotoxicity and Dna Interaction Mechanisms
Characterization of DNA Methylation Sites
The genotoxicity of 1,2-Dimethylhydrazine is mediated by its metabolic conversion into a reactive methyldiazonium ion, which then transfers a methyl group to nucleophilic sites on DNA bases. nih.gov This process, known as DNA methylation, results in the formation of several distinct DNA adducts. The primary targets for methylation are the nitrogen and oxygen atoms within the purine (B94841) bases, guanine (B1146940) and adenine. Following a single administration to rats, maximum alkylation of purine bases occurs within 12 hours. nih.govresearchgate.net Studies in human colon explants have characterized the distribution of these adducts, revealing that of the total alkylated bases, N7-methylguanine is the most abundant, followed by O6-methylguanine and N3-methyladenine. nih.gov
The most frequent DNA lesion induced by this compound is the methylation of the N7 position of guanine, forming N7-methylguanine (N7-MeG). nih.govnih.gov The N7 atom of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic attack by the metabolites of DMH. nih.gov In studies using human colon tissue, N7-methylguanine accounted for approximately 46% of the total measured DNA adducts. nih.gov Chronic administration of DMH to rats resulted in a significant accumulation of N7-methylguanine in the liver DNA over a 14-week treatment period. nih.govoup.com The concentration of N7-MeG in both liver and kidney DNA was observed to increase at rates faster than predicted by single-exposure studies. nih.govoup.com
A biologically critical DNA lesion formed by this compound is O6-methylguanine (O6-MeG). nih.govresearchgate.net Although formed in smaller quantities than N7-MeG, representing about 23% of total adducts in human colon explants, O6-MeG is considered a key pro-mutagenic lesion. nih.gov Its significance lies in its ability to cause mispairing during DNA replication. Research has shown that after a single injection of DMH in rats, O6-methylguanine is removed much more slowly from the DNA of the colon—the principal target organ for DMH-induced carcinogenesis—compared to the liver or ileum. nih.govresearchgate.net However, during chronic administration, O6-methylguanine did not accumulate in the DNA of the colon or liver, though its concentration did increase in kidney DNA with repeated treatments. nih.govoup.com
Methylation at the N3 position of adenine, forming N3-methyladenine (N3-MeA), is another consequence of DNA damage by this compound. nih.govresearchgate.net This adduct is formed in lesser amounts compared to the guanine adducts, constituting approximately 9% of the total alkylated bases in studies with human colon tissue. nih.gov The formation of N3-methyladenine is significant as this lesion is known to be cytotoxic by halting the progression of DNA polymerase during replication, which can trigger cell death pathways. nih.gov
| DNA Adduct | Relative Abundance (in Human Colon) nih.gov | Key Research Findings in Animal Models |
|---|---|---|
| N7-Methylguanine (N7-MeG) | ~46% | Accumulates significantly in liver DNA during chronic administration; concentrations in liver and kidney increase at a greater-than-expected rate. nih.govoup.com |
| O6-Methylguanine (O6-MeG) | ~23% | Persists longer in colon DNA compared to liver or ileum after a single dose. nih.govresearchgate.net Does not accumulate in colon or liver with chronic dosing, but does increase in the kidney. nih.govoup.com |
| N3-Methyladenine (N3-MeA) | ~9% | Identified as one of the methylated purines formed after DMH administration. researchgate.net This lesion is known to block DNA polymerase. nih.gov |
Mechanisms of DNA Damage Induction
The formation of DNA adducts by this compound initiates a cascade of cellular events that lead to structural and informational damage to the genome. This damage manifests as both large-scale chromosomal alterations and point mutations in the DNA sequence.
This compound exhibits clastogenic activity, meaning it is capable of inducing breaks and structural damage to chromosomes. nih.gov This effect has been demonstrated in the mouse bone marrow micronucleus assay, where DMH caused a dose-related increase in the frequency of micronucleated polychromatic erythrocytes. nih.gov Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, serving as a key indicator of chromosomal damage. DMH is also utilized as a positive control clastogen in studies evaluating genotoxicity in the rat colon and glandular stomach. Furthermore, DMH has been shown to induce a significant increase in mitotic activity in rat colon crypts, which can contribute to the fixation and propagation of chromosomal damage. nih.gov
| Treatment Group | Mean Micronucleated Polychromatic Erythrocytes (per 2000 cells) |
|---|---|
| Control (Aqueous solution) | 3.8 |
| This compound (10 mg/kg) | 7.4 |
| This compound (50 mg/kg) | 11.2 |
The alkylation of DNA bases by this compound is highly mutagenic. nih.gov The primary mutagenic lesion is O6-methylguanine, which disrupts the normal Watson-Crick base pairing during DNA replication. nih.gov The methylated guanine base preferentially pairs with thymine (B56734) instead of cytosine. nih.gov If this mispairing is not corrected by DNA repair mechanisms before the next round of replication, it results in a permanent G:C to A:T transition mutation in the DNA sequence. nih.gov This mechanism is a critical step in the initiation of carcinogenesis induced by DMH.
Genomic sequencing has identified a specific mutational signature associated with this compound exposure. This signature provides a molecular fingerprint of the damage caused by the compound.
| Mutation Type | Description | Reference |
|---|---|---|
| Base Substitution | Produces an excess of C>T (Cytosine to Thymine) mutations, particularly at CpT sites. | nih.gov |
| Insertion/Deletion | Causes an excess of C (Cytosine) deletions at poly-T tracts. | nih.gov |
DNA Cleavage Mechanisms (e.g., metal ion-catalyzed)
The genotoxicity of this compound (DMH) is significantly linked to its ability to induce DNA cleavage, a process that can be facilitated by various mechanisms, notably through the catalytic action of metal ions and the generation of reactive oxygen species (ROS). The interaction of DMH with cellular components, particularly in the presence of transition metal ions, leads to a cascade of chemical reactions that result in damage to the DNA structure, including strand breaks.
In the presence of certain metal ions, the process of DNA cleavage by this compound is significantly enhanced. Studies have specifically investigated the role of copper(II) (Cu(II)) and manganese(III) (Mn(III)) in mediating this damage. The mechanisms of cleavage differ depending on the metal ion involved, indicating distinct reactive pathways.
With manganese(III), the autoxidation of this compound leads to the generation of hydroxyl free radicals (•OH). These highly reactive species can then attack the DNA backbone, causing cleavage at every nucleotide without significant site specificity. The generation of these hydroxyl radicals appears to occur directly, not via the formation of hydrogen peroxide as an intermediate. This is supported by the observation that while hydroxyl radical scavengers and superoxide (B77818) dismutase can inhibit the DNA damage, catalase does not have an inhibitory effect.
The presence of copper(II) ions leads to a different pattern of DNA damage. When this compound interacts with Cu(II), DNA cleavage occurs preferentially at thymine residues, particularly within the GTC sequence. The proposed mechanism suggests the involvement of a Cu(I)-peroxide complex rather than methyl free radicals (•CH3). Although methyl radicals are generated during the Cu(II)-catalyzed autoxidation of methylhydrazines, their role in DNA cleavage appears to be less significant. The key reactive species is thought to be formed from the interaction of Cu(I) with hydrogen peroxide (H2O2), which is produced during the autoxidation of this compound. This is supported by the finding that catalase and bathocuproine, a Cu(I)-specific chelator, can inhibit the DNA damage.
The metabolic activation of this compound is a critical step in its carcinogenic activity, leading to the formation of reactive intermediates that can alkylate DNA. However, beyond alkylation, the generation of reactive oxygen species (ROS) during its metabolism contributes significantly to oxidative DNA damage. This oxidative stress results from an imbalance between the production of ROS and the cell's antioxidant defense mechanisms. ROS, such as the hydroxyl radical, can directly cause DNA strand breaks and base modifications. The formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, has been observed in the colon and liver of rats following the administration of this compound, confirming the occurrence of oxidative DNA damage in its target organs.
Table 1: Metal Ion-Catalyzed DNA Cleavage by this compound
| Metal Ion | Proposed Reactive Species | Site of DNA Cleavage | Inhibitors |
|---|---|---|---|
| Manganese(III) | Hydroxyl radical (•OH) | No marked site specificity | •OH scavengers, Superoxide dismutase |
| Copper(II) | Cu(I)-peroxide complex | Frequently at thymine residues (especially GTC sequence) | Catalase, Bathocuproine |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of 1,2-DMH, providing the necessary separation from complex sample matrices. Gas and liquid chromatography, coupled with various detectors, are the most prominently used techniques.
Gas chromatography is a powerful tool for the separation and analysis of volatile and semi-volatile compounds like 1,2-DMH. The choice of detector is critical for achieving the desired sensitivity and selectivity.
Nitrogen-Phosphorus Detector (NPD) : This detector is highly sensitive and selective for nitrogen-containing compounds, making it well-suited for analyzing 1,2-DMH. GC-NPD has been successfully used to measure hydrazines in biological samples like urine. nih.gov In some applications, derivatization of the analyte may be employed to improve chromatographic properties. nih.gov
Flame Ionization Detector (FID) : The FID is a robust and widely used detector for organic compounds. While it is less selective than the NPD, it can be used for the determination of 1,2-DMH, particularly at higher concentrations. 166.62.7
Mass Spectrometric (MS) Detection : When coupled with a mass spectrometer, GC provides unequivocal identification and quantification of 1,2-DMH. nih.gov GC-MS is considered the gold standard for confirmation due to its high selectivity and sensitivity, allowing for the determination of trace levels of the compound and its transformation products. mdpi.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity, with detection limits reported to be one to two orders of magnitude lower than single MS methods. researchgate.net
Unlike other hydrazines such as 1,1-dimethylhydrazine (B165182), 1,2-DMH can often be quantified by chromatographic methods without the need for derivatization. nih.gov
High-performance liquid chromatography is suitable for analyzing polar and non-volatile compounds and offers an alternative to GC.
Ion-Exchange Chromatography with Electrochemical Detection (HPLC/ECD) : This method has proven effective for the direct determination of 1,2-DMH in biological fluids like urine and plasma without requiring a derivatization step. nih.gov The technique separates the protonated form of the hydrazine (B178648) based on its interaction with an ionic stationary phase. dtic.mil The electrochemical detector then provides sensitive and selective measurement of the analyte. nih.gov A notable application of this method achieved a sample detection limit of 8 ng per sample in both urine and plasma. nih.gov
Other HPLC Approaches : While direct analysis is possible, many HPLC methods for hydrazines involve pre- or post-column derivatization to enhance detectability, particularly for UV-Vis or fluorescence detectors. energetic-materials.org.cn For instance, reagents like 5-nitro-2-furaldehyde (B57684) have been used for the simultaneous determination of various hydrazines. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry has also been developed for analyzing hydrazine compounds in water. energetic-materials.org.cn
Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. documentsdelivered.com This technique offers advantages such as rapid analysis and reduced organic solvent consumption. mdpi.comnih.gov
The combination of SFC with tandem mass spectrometry (SFC-MS/MS) provides high sensitivity and selectivity. mdpi.comijprajournal.com While SFC has demonstrated superiority over HPLC for the analysis of isomers and polar compounds, its direct application for the quantification of 1,2-dimethylhydrazine is not extensively documented in the literature. mdpi.comnih.gov However, validated SFC-MS/MS methods have been successfully developed for the rapid and simultaneous quantification of isomers and transformation products of other hydrazines, such as 1-formyl-2,2-dimethylhydrazine. mdpi.comnih.gov This suggests that SFC-MS/MS is a promising alternative to HPLC-MS/MS with potential applicability for 1,2-DMH analysis. mdpi.com
Spectrophotometric Approaches for Detection
Spectrophotometric methods are often used for the quantification of hydrazines and rely on the formation of a colored product that can be measured using a spectrophotometer. These methods are generally simple and cost-effective. semanticscholar.orgnih.gov
For many hydrazines, derivatization with chromogenic reagents like p-dimethylaminobenzaldehyde (p-DAB) is a common strategy. nih.gov This reaction typically requires a free amino (-NH2) group to form a colored hydrazone. Although 1,2-DMH lacks a primary amine group, a method utilizing p-dimethylaminobenzaldehyde for its determination in serum, liver, and brain tissue has been reported, with a detection limit of 0.025 µg per sample. nih.gov Another approach involves the oxidation of 1,2-dialkylhydrazines, which splits off an alkyl group as an aldehyde that can then be determined quantitatively.
Method Validation and Analytical Performance Parameters
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. globalresearchonline.net It ensures the reliability and accuracy of the results. Key performance parameters are established according to guidelines from bodies like the International Conference on Harmonisation (ICH). globalresearchonline.net
Key Parameters : The validation process assesses several parameters, including accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. globalresearchonline.netdemarcheiso17025.comscispace.com
Accuracy : Closeness of the test results to the true value. It is often assessed by recovery studies on spiked samples.
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The following tables summarize the performance parameters for various analytical methods used for the determination of this compound and related compounds.
| Analyte(s) | Matrix | Method | Sample Detection Limit | Percent Recovery | Reference |
|---|---|---|---|---|---|
| Hydrazine | Urine | GC/NPD | 8 µmol | 79 ± 14% | Preece et al. 1992 nih.gov |
| Hydrazine | Urine | GC/NPD | 0.05 µg/mL | No data | Timbrell and Harland 1979 nih.gov |
| Hydrazine | Plasma, Liver Tissue | GC/MS | ≈20 nmol/mL | 103 ± 9% | Preece et al. 1992 nih.gov |
| Analyte(s) | Matrix | Method | Sample Detection Limit | Percent Recovery | Reference |
|---|---|---|---|---|---|
| This compound | Urine | Ion-exchange HPLC/ECD | 8 ng/sample | No data | Fiala and Kulakis 1981 nih.gov |
| This compound | Plasma | Ion-exchange HPLC/ED | 8 ng/sample | No data | Fiala and Kulakis 1981 nih.gov |
| 1,1- and this compound | Serum, Liver/brain tissue | Spectrophotometry | 0.025 µg/sample | No data | Alvarez de Laviada et al. 1987 nih.gov |
| Hydrazine | Urine | Spectrophotometry | 0.065 µg/mL | 99.4-100% | Amlathe and Gupta 1988 nih.gov |
| Analyte(s) | Matrix | Method | Limit of Quantitation (LOQ) | Linear Range | Reference |
|---|---|---|---|---|---|
| FADMH, UDMU, SDMU | Environmental Samples | SFC-MS/MS | 1–10 µg/L | 3 orders of magnitude | Ovchinnikov et al. 2022 mdpi.comnih.gov |
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes that transform 1,2-DMH in the environment. Key pathways include oxidation and photochemical reactions, which are particularly significant in the atmosphere and in sunlit surface waters.
Oxidation is a primary mechanism for the degradation of hydrazines in the environment. cdc.gov In the atmosphere, 1,2-DMH is expected to degrade through reactions with photochemically-produced oxidants. The primary atmospheric sink for 1,2-DMH is its reaction with hydroxyl (OH) radicals. The estimated rate constant for this vapor-phase reaction is 1.3 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 3 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov Reactions with other atmospheric oxidants, such as ozone (O₃) and nitrogen dioxide (NO₂), also contribute to its degradation, similar to other hydrazine (B178648) compounds. cdc.gov
In aquatic systems, the oxidation of 1,2-DMH is influenced by several factors, including dissolved oxygen concentration, pH, and the presence of metal ions which can act as catalysts. cdc.gov Studies on the closely related isomer, 1,1-dimethylhydrazine (B165182) (UDMH), show that degradation is significantly accelerated in the presence of copper ions and proceeds more rapidly at neutral or alkaline pH. nih.gov The oxidation of UDMH in aqueous solutions can yield a variety of products, including N-nitrosodimethylamine (NDMA), formaldehyde (B43269), and dimethylamine (B145610). cdc.govnih.gov While specific product studies for the aqueous oxidation of 1,2-DMH are limited, a similar susceptibility to catalyzed oxidation is expected. The metabolic pathway of 1,2-DMH in biological systems involves a sequence of oxidation steps, including dehydrogenation to azomethane (B1219989), N-oxidation to azoxymethane (B1215336), and finally C-hydroxylation to methylazoxymethanol (B1197960), which is a highly reactive intermediate. nih.govnih.gov These metabolites suggest potential products of environmental oxidation processes as well.
| Reactant | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-Life |
|---|---|---|
| Hydroxyl Radicals (OH•) | 1.3 x 10⁻¹⁰ | ~3 hours |
Photochemical transformation, or photolysis, involves the degradation of a compound through the absorption of light energy. For a photochemical reaction to occur in the environment, the compound must absorb light at wavelengths greater than 290 nm, which is the portion of the solar spectrum that penetrates the Earth's ozone layer. nih.gov
The major products identified from the photolysis of 1,2-DMH are simple gases and volatile compounds. aip.org Stoichiometrically, the decomposition of three molecules of 1,2-DMH yields one molecule each of hydrogen (H₂), nitrogen (N₂), methane (B114726) (CH₄), ammonia (B1221849) (NH₃), and methylamine (B109427) (CH₃NH₂). aip.orgaip.org
| Reactant | Identified Products | Key Transformation Step |
|---|---|---|
| This compound | Hydrogen (H₂), Methane (CH₄), Nitrogen (N₂), Ammonia (NH₃), Methylamine (CH₃NH₂) | Initial scission of a hydrogen atom |
Biotransformation in Environmental Matrices
Biotransformation is the degradation of chemical compounds by living organisms, primarily microorganisms. This process is a critical pathway for the removal of 1,2-DMH from soil and water environments.
Microorganisms present in soil and water can utilize 1,2-DMH as a substrate, leading to its degradation. cdc.gov However, hydrazines are known to be toxic to many bacteria at high concentrations, which can inhibit biodegradation following a significant spill. nih.govosti.gov At lower, environmentally relevant concentrations, biodegradation is a significant removal process. cdc.govnih.gov Limited data suggests that the biodegradation of 1,2-DMH may occur at low concentrations. nih.gov
The metabolic pathways of 1,2-DMH in mammals and cultured rat colon cells have been studied extensively and may provide insight into microbial degradation pathways. These studies show that colon epithelial cells can metabolize 1,2-DMH to azoxymethane and methylazoxymethanol. nih.gov In the colon, metabolites of 1,2-DMH that have been conjugated in the liver (e.g., with glucuronic acid) can be hydrolyzed by bacterial enzymes, such as β-glucuronidase, releasing the active, toxic compounds. nih.govnih.gov This demonstrates a clear interaction between bacteria and 1,2-DMH metabolites, suggesting that environmental bacteria may possess similar enzymatic capabilities to transform the parent compound. Studies on the biodegradation of the related compound UDMH show transformation to products including N-nitrosodimethylamine. mdpi.comresearchgate.net
While specific microbial strains capable of degrading 1,2-DMH have not been extensively reported in environmental studies, research on other hydrazines has identified several bacterial genera with the ability to carry out their biodegradation. These organisms represent promising candidates for the bioremediation of sites contaminated with 1,2-DMH.
Bacteria isolated from activated sludge, including Stenotrophomonas sp. (strain M12) and Comamonas sp. (strain P4), have demonstrated the ability to degrade UDMH in both aqueous solutions and soil. mdpi.comresearchgate.netresearchgate.net Other identified hydrazine-degrading bacteria include species of Achromobacter, Pseudomonas, and Rhodococcus. osti.gov A strain of Bacillus subtilis (KK1112) was isolated from soil and selected for its high resistance to UDMH, which it was able to biodegrade. biorxiv.org These microorganisms employ various metabolic pathways to break down hydrazine compounds, often using them as a source of carbon and nitrogen.
| Microbial Genus/Species | Hydrazine Compound Degraded | Source of Isolation |
|---|---|---|
| Stenotrophomonas sp. | 1,1-Dimethylhydrazine (UDMH) | Activated Sludge |
| Comamonas sp. | 1,1-Dimethylhydrazine (UDMH) | Activated Sludge |
| Achromobacter sp. | Hydrazine, Monomethylhydrazine | Soil |
| Rhodococcus sp. | Methylhydrazine | - |
| Bacillus subtilis | 1,1-Dimethylhydrazine (UDMH) | Soil |
The rate and extent of 1,2-DMH biodegradation are controlled by a variety of environmental factors that affect microbial growth and enzymatic activity.
Substrate Concentration : High concentrations of hydrazines can be toxic to microorganisms, leading to prolonged lag phases or complete inhibition of growth and metabolic activity. nih.govosti.gov Biodegradation is therefore most effective at low contaminant concentrations. cdc.gov
Oxygen Availability : The availability of oxygen is a critical factor. Studies on UDMH degradation by Stenotrophomonas sp. M12 showed that oxygen content was important for its biodegrading activity in aqueous solutions, and a lack of oxygen was suggested as the reason for its inability to degrade UDMH in soil. mdpi.com
Co-metabolism and Nutrient Availability : The presence of an additional, more easily degradable carbon source can enhance the biodegradation of a target pollutant, a process known as co-metabolism. The degradation of UDMH by Comamonas sp. P4 was significantly improved by the addition of an extra carbon source, which helps the bacteria to self-detoxify and recover from the inhibitory effects of the hydrazine. mdpi.comresearchgate.net
Physical and Chemical Factors : The degradation rate of hydrazines in aqueous systems is dependent on factors such as pH, temperature, water hardness, and the presence of organic matter. cdc.gov In soil, factors such as sorption to soil particles and the presence of metal ions can also influence degradation kinetics. Transition metals in soil can catalyze the abiotic oxidation of hydrazines, competing with biodegradation, while sorption can reduce the bioavailability of the compound to microorganisms. mdpi.com
Identification and Characterization of Environmental Transformation Products
The environmental fate of this compound (SDMH) is influenced by a variety of biotic and abiotic processes that can lead to its transformation into other chemical species. While comprehensive studies specifically detailing the full range of environmental transformation products of this compound are limited, valuable insights can be drawn from metabolic studies and the known reactivity of hydrazine compounds. Transformation pathways are expected to include oxidation, biodegradation, and photodegradation.
Research into the biological transformation of this compound has identified several key metabolites that may also be relevant in environmental contexts, particularly in scenarios involving microbial activity. In mammalian systems, this compound undergoes a series of oxidative metabolic steps. The initial transformation is a dehydrogenation to produce azomethane. This is followed by N-oxidation to form azoxymethane, which is then subject to C-oxidation to yield methylazoxymethanol. This latter compound is a known reactive species. While these transformations are documented within a biological system, they suggest that oxidation is a primary degradation pathway for this compound.
In the atmosphere, this compound is anticipated to exist in the vapor phase and undergo degradation primarily through reactions with photochemically-produced hydroxyl radicals. While specific products of these atmospheric reactions are not well-documented, the general reactivity of hydrazines suggests that oxidation and bond cleavage would lead to the formation of various smaller, oxidized compounds.
It is important to note that much of the environmental research on dimethylhydrazine has focused on its asymmetrical isomer, 1,1-dimethylhydrazine (UDMH), due to its wider use as a rocket propellant. Studies on UDMH have identified a diverse array of transformation products resulting from oxidation and biodegradation, including N-nitrosodimethylamine (NDMA), formaldehyde dimethylhydrazone, 1,1,4,4-tetramethyltetrazene, N,N-dimethylformamide, dimethylaminoacetonitrile, 1-methyl-1H-1,2,4-triazole, and 1-formyl-2,2-dimethylhydrazine. Although these findings relate to a different isomer, they highlight the complex degradation pathways that hydrazine derivatives can undergo in the environment.
The following table summarizes the identified metabolic transformation products of this compound, which may serve as indicators of its biotransformation in environmental systems.
| Parent Compound | Transformation Product | Transformation Pathway | Significance |
| This compound | Azomethane | Dehydrogenation | Initial oxidative metabolite. |
| Azomethane | Azoxymethane | N-oxidation | Intermediate in the metabolic pathway. |
| Azoxymethane | Methylazoxymethanol | C-oxidation | A reactive metabolite with carcinogenic properties. |
Applications in Advanced Chemical Synthesis
Role as a Reagent in Complex Organic Synthesis
1,2-Dimethylhydrazine serves as a key reagent in several types of complex organic reactions. Its nucleophilic nature, stemming from the lone pairs of electrons on the nitrogen atoms, allows it to participate effectively in reactions that form new carbon-nitrogen and nitrogen-nitrogen bonds. This capability is fundamental to its role in constructing the core structures of various organic compounds.
One of the primary applications of this compound is in the synthesis of azo compounds. Through oxidation, 1,2-dialkylhydrazines can be converted into the corresponding azoalkanes. For example, this compound can be oxidized using reagents like mercuric oxide to produce azomethane (B1219989) in high yield. Azoalkanes are particularly important in physical organic chemistry and polymer science as they can thermally or photochemically decompose to generate free radicals, which are used to initiate polymerization and other radical-mediated reactions.
Furthermore, this compound is employed in the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Hydrazine (B178648) and its derivatives are extensively used to create five- and six-membered heterocyclic systems like pyrazoles, triazoles, and thiazines. These reactions often involve condensation with dicarbonyl compounds or other suitable electrophiles. For instance, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and widely used method for constructing the pyrazole (B372694) ring system.
The table below summarizes key synthetic routes involving this compound and its derivatives.
| Reaction Type | Reactants | Product Class | Significance |
| Oxidation | This compound, Oxidizing Agent (e.g., HgO) | Azoalkanes (e.g., Azomethane) | Precursors for free-radical initiators. |
| Cyclocondensation | Hydrazine derivative, 1,3-Dicarbonyl compound | Pyrazoles | Synthesis of a core heterocyclic structure found in many functional materials. |
| Cyclocondensation | N-Ethoxycarbonylthioamides, this compound | 1,2-Dimethyl-1,2-dihydro-3H-1,2,4-triazol-3-ones | Formation of substituted triazole heterocycles. |
Utility as a Precursor for Pharmaceutical Intermediates
The heterocyclic scaffolds synthesized using hydrazine derivatives are prevalent in medicinal chemistry, making this compound a valuable precursor for pharmaceutical intermediates. The pyrazole ring, for instance, is a core component of several blockbuster drugs, including analgesics and anti-inflammatory agents. The ability of this compound to participate in cyclocondensation reactions provides a direct route to substituted pyrazoles and other nitrogen-containing heterocycles that form the backbone of many biologically active molecules.
While direct synthesis pathways for specific commercial drugs using this compound are not extensively detailed in publicly available literature, its role in creating complex molecular architectures is recognized as pivotal for developing therapeutic agents. The synthesis of novel heterocyclic compounds often relies on the fundamental reactivity of hydrazines to build molecular diversity for drug discovery programs. The introduction of the N-N bond and adjacent methyl groups can influence the conformational properties and biological activity of the resulting molecules.
The following table outlines heterocyclic systems of pharmaceutical interest that can be synthesized using hydrazine derivatives like this compound.
| Heterocyclic System | Synthetic Precursors | Potential Therapeutic Area |
| Pyrazoles | Hydrazines, 1,3-Dicarbonyls | Anti-inflammatory, Analgesic |
| 1,2,4-Triazoles | Hydrazines, Thioamides/Orthoesters | Antifungal, Antimicrobial |
| Thiazines | Hydrazines, Sulfur-containing electrophiles | Antibacterial, Anticancer |
| Pyrazolopyridines | Hydrazines, Substituted Pyridines | Growth-stimulating effects |
Application in the Synthesis of Agricultural Chemicals
In the field of agricultural chemistry, this compound dihydrochloride (B599025) is utilized as a precursor in the synthesis of certain pesticides and herbicides. The chemical properties of the hydrazine moiety are harnessed to construct molecules designed to effectively control agricultural pests and unwanted vegetation.
While specific examples for this compound are proprietary, the use of its isomer, 1,1-dimethylhydrazine (B165182) (UDMH), is well-documented in the production of plant growth regulators. For instance, UDMH was a key intermediate in the synthesis of daminozide (B1669788) (also known as Alar), a chemical used to regulate growth in fruit trees and other plants. This establishes the utility of the dimethylhydrazine chemical family in creating active ingredients for the agrochemical industry.
Involvement in Other Specialized Chemical Preparations
Beyond the synthesis of complex organic and bioactive molecules, this compound has applications in other specialized chemical fields. It has been identified as a chemical used in the preparation of photographic chemicals.
Another significant specialized application is its use as a precursor to azoalkanes, such as azomethane. As mentioned, these compounds serve as clean and efficient sources of alkyl radicals upon thermal or photochemical decomposition. This property makes them valuable tools in kinetic studies and as initiators for polymerization reactions in materials science. The synthesis involves the oxidation of 1,2-dialkylhydrazines, a reaction for which this compound is a primary substrate.
Q & A
Q. How does DMH induce colon carcinogenesis in experimental models?
DMH requires metabolic activation to exert carcinogenicity. In rodents, hepatic cytochrome P-450 enzymes convert DMH to azoxymethane, which is conjugated with glucuronic acid and secreted into bile. Gut microbiota then hydrolyze the conjugate, releasing methylazoxymethanol (MAM), the ultimate carcinogen that alkylates DNA in colonic epithelial cells . Human colon microsomes similarly activate DMH via cytochrome P-450, with metabolic activity varying anatomically (highest in descending colon) . DNA adduct formation shows 100-fold interindividual variability in human tissues, influenced by factors like anatomical site and exogenous modulators .
Q. What factors influence interindividual variability in DMH metabolism?
Key factors include:
- Anatomical site : DNA binding levels are highest in ascending/sigmoid colon .
- Exogenous modulators :
| Modulator | Effect on DNA Binding | Mechanism |
|---|---|---|
| Indole-3-carbinol | ↑ 100% | Induces metabolic enzymes |
| Disulfiram | ↓ 50% | Inhibits cytochrome P-450 |
| Phenobarbital | ↑ 80% | Enhances oxidative metabolism |
Q. How do metal ions modulate DMH-induced DNA damage?
- Cu(II) : Causes site-specific DNA cleavage (preferential at thymine in GTC sequences) via Cu(I)-peroxide complexes, independent of methyl radicals .
- Mn(III) : Generates hydroxyl radicals (·OH) through redox cycling, leading to nonspecific DNA damage . Methodological note: Use ESR spin-trapping with inhibitors (e.g., catalase, superoxide dismutase) to distinguish reactive species .
Advanced Methodological Considerations
Q. Designing a systematic review for DMH toxicity: What framework ensures rigor?
Adopt ATSDR’s 8-step process:
- Problem formulation : Define endpoints (e.g., carcinogenicity, hepatotoxicity).
- Literature search : Use databases (PubMed, TOXLINE) and prioritize peer-reviewed studies.
- Data extraction : Tabulate species, exposure routes, and health outcomes (Table C-1, ).
- Risk of bias assessment : Evaluate study design (e.g., blinding, controls) using criteria like NTP’s OHAT framework .
- Confidence rating : Rate evidence as high/moderate/low based on reproducibility and mechanistic plausibility .
Resolving contradictions in DMH carcinogenicity classifications
- Study duration : Single-dose vs. chronic exposure.
- Endpoint selection : Tumor incidence vs. biomarker modulation.
Mitigation: Conduct dose-response meta-analyses and prioritize studies with controlled confounders .
Optimizing chemoprevention studies in DMH models
- Animal models : Use Balb/c mice (high tumor susceptibility) or Wistar rats (biomarker-focused endpoints) .
- Intervention timing :
- Pre-initiation : Administer agents (e.g., ellagic acid) before DMH exposure to study prophylaxis.
- Post-initiation : Test therapeutic efficacy after tumor induction .
- Endpoints : Quantify NF-κB, COX-2, and IL-6 via immunohistochemistry/Western blot to link anti-inflammatory effects to tumor suppression .
Addressing data gaps in environmental exposure assessment
Current limitations:
- No reliable methods for DMH detection in water/soil .
- Lack of human biomonitoring data due to rapid environmental degradation .
Solutions: - Develop LC-MS/MS protocols for trace DMH quantification.
- Use ecological models to estimate exposure near hazardous waste sites .
Methodological Tables
Q. Table 1. Key Modulators of DMH Metabolism in Human Colon
Q. Table 2. Confidence Rating Criteria for DMH Toxicity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
